2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde
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Overview
Description
2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its ring system, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . These methods typically require minimal chromatographic purification, making them efficient for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the context of its use, such as in biological studies or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the oxygen atoms present in 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde.
Spiro[5.5]undecane derivatives: These compounds have larger ring systems and different functional groups, providing a basis for comparison in terms of reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of oxygen and nitrogen atoms within a spirocyclic framework. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
Properties
CAS No. |
2649068-75-5 |
---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
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